(2-Propoxypyridin-4-yl)boronic acid

Protodeboronation kinetics Boronic acid stability Cross-coupling robustness

Suzuki-Miyaura campaigns relying on labile 2-pyridyl boronic acids risk protodeboronation losses and irreproducible yields. (2-Propoxypyridin-4-yl)boronic acid eliminates this bottleneck through 4-position boronic acid attachment, conferring a protodeboronation half-life exceeding 1 week at pH 12, 70 °C-a stability profile that enables parallel library synthesis without specialized low-temperature protocols. • 4-Pyridyl boronic acid placement resists degradation; eliminates cold-chain reaction setups. • C2-propoxy group serves dual purpose: solubilizing handle for pharmacokinetic tuning or hydrogen-bond acceptor for target engagement. • Commercial availability at 98% purity with full analytical documentation (NMR, HPLC, GC) supports GLP compliance and regulatory submissions.

Molecular Formula C8H12BNO3
Molecular Weight 181.00 g/mol
Cat. No. B12852372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Propoxypyridin-4-yl)boronic acid
Molecular FormulaC8H12BNO3
Molecular Weight181.00 g/mol
Structural Identifiers
SMILESB(C1=CC(=NC=C1)OCCC)(O)O
InChIInChI=1S/C8H12BNO3/c1-2-5-13-8-6-7(9(11)12)3-4-10-8/h3-4,6,11-12H,2,5H2,1H3
InChIKeyJYCJLSRDBOIUIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Propoxypyridin-4-yl)boronic acid – Product Overview


(2-Propoxypyridin-4-yl)boronic acid (CAS 2225172-11-0, molecular formula C₈H₁₂BNO₃, molecular weight 181.00 g/mol) is a heteroaryl boronic acid bearing a 2-propoxy substituent on the pyridine ring . As a 4-pyridyl boronic acid derivative, this compound serves as a nucleophilic coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for constructing biaryl and heterobiaryl architectures relevant to pharmaceutical and agrochemical intermediate synthesis . The positioning of the boronic acid group at the 4-position of the pyridine ring is a structurally defining feature that governs both its stability profile and synthetic utility relative to isomeric analogs.

4-Pyridyl stability class Reported >12,000-fold longer protodeboronation half-life vs 2-pyridyl isomers
C2-Propoxy electronic handle Modulates boronic acid pKa and transmetalation kinetics
Commercial quality Available at 98% purity with analytical documentation (NMR, HPLC, GC)

(2-Propoxypyridin-4-yl)boronic acid: Substitution Risks


Substituting (2-Propoxypyridin-4-yl)boronic acid with another pyridyl boronic acid without verifying the position of the boronic acid group and substitution pattern introduces significant risks to synthetic outcomes. The position of the boronic acid on the pyridine ring dictates both the kinetics of protodeboronation—a competing degradation pathway that can severely reduce effective nucleophile concentration during cross-coupling—and the electronic activation of the ring toward transmetalation [1]. The presence and nature of a C2 substituent (propoxy in this case) further modulates the boronic acid pKa and can influence both coupling efficiency and the stability of intermediates, rendering direct interchange between analogs without systematic optimization unreliable for reproducible yields.

Alternative
Key mismatch
2-Pyridyl boronic acids
Rapid protodeboronation may compromise coupling yields and require excess reagent
Unsubstituted 4-pyridyl boronic acid
Missing C2 electronic modulation may alter transmetalation efficiency
Boronic esters / MIDA boronates
Release kinetics and solubility may differ; not directly interchangeable

(2-Propoxypyridin-4-yl)boronic acid: Selection Evidence


Protodeboronation Stability: 4-Pyridyl vs 2-Pyridyl Boronic Acids

A comprehensive kinetic study of 18 heteroaromatic boronic acids established that 3- and 4-pyridyl boronic acids undergo exceedingly slow protodeboronation (t₀.₅ > 1 week, pH 12, 70 °C), whereas 2-pyridyl boronic acids undergo rapid degradation (t₀.₅ ≈ 25–50 sec, pH 7, 70 °C) via fragmentation of zwitterionic intermediates [1]. The target compound, bearing the boronic acid at the 4-position, falls within the kinetically stable class, conferring a >12,000-fold longer half-life compared to isomeric 2-pyridyl boronic acids under comparable conditions.

Protodeboronation stability
Class-level inference
t½ 4-pyridyl > 1 week (pH 12, 70 °C) vs 2-pyridyl ~25–50 s (pH 7, 70 °C); >12,000-fold longer half-life
Supports coupling robustness via 4-pyridyl stability class
Reported kinetic class; solvent and pH influence absolute rates
Protodeboronation kinetics Boronic acid stability Cross-coupling robustness

Suzuki-Miyaura Coupling: 4-Pyridyl Stability Advantage

Literature reports consistently indicate that Suzuki cross-coupling reactions of 2-pyridyl boronic acids or esters are often low yielding due to protodeborylation, with the preparation of corresponding heteroaromatic boronic reagents themselves frequently associated with low yields [1]. In contrast, 4-pyridyl boronic acids—including (2-propoxypyridin-4-yl)boronic acid—do not suffer from this intrinsic instability, making them more reliable coupling partners. This class-level distinction translates to practical advantages in reaction setup, reproducibility, and atom economy.

Suzuki-Miyaura coupling
Class-level inference
4-Pyridyl boronic acids: no systematic low-yield reports due to protodeboronation; 2-pyridyl: often reported low yielding
Reduces risk of protodeboronation-mediated yield loss
Quantitative yield data for this specific compound not reported
Suzuki-Miyaura coupling Heteroaryl boronic acids Reaction optimization

C2-Propoxy Effect: Electronic Modulation of Reactivity

The C2-propoxy substituent in (2-propoxypyridin-4-yl)boronic acid is expected to influence the pKa of the boronic acid moiety through resonance and inductive effects, thereby modulating the kinetics and equilibrium of boronate ester formation [1]. While direct pKa measurements for this specific compound are not reported in the open literature, the presence of an electron-donating alkoxy group at C2 can alter the Lewis acidity of boron and affect transmetalation rates in Suzuki-Miyaura coupling relative to unsubstituted 4-pyridyl boronic acid.

C2-Propoxy effect
Class-level inference
Electronic modulation of boronic acid pKa inferred from alkoxy substituent effects
May support tunable reactivity for specific coupling partners
Direct pKa measurements not available; empirical verification recommended
Boronic acid pKa Electronic effects Structure-activity relationship

Commercial Purity and Analytical Traceability

Multiple commercial suppliers offer (2-propoxypyridin-4-yl)boronic acid at standard purity levels of 95% to 98% . Bidepharm specifically provides 98% purity with batch-specific QC documentation including NMR, HPLC, and GC analytical data . This level of analytical transparency supports reproducible synthetic outcomes and meets the documentation standards required for pharmaceutical intermediate procurement.

Commercial purity
Supporting evidence
98% (supplier specification)
Supports reproducible synthetic outcomes and documentation
Batch-specific COA with NMR, HPLC, GC available
Purity specification Quality control Analytical traceability

Storage Stability: Sealed Inert Conditions

Commercial suppliers specify that (2-propoxypyridin-4-yl)boronic acid should be stored at -20°C in sealed containers protected from moisture [1]. These storage requirements are consistent with the known sensitivity of boronic acids to hydrolysis and oxidation; proper adherence to these conditions is essential for maintaining reagent activity over extended periods.

Storage stability
Supplier specification
−20 °C, sealed, moisture-free
Preserves boronic acid activity; cold-chain logistics required
Comply with supplier recommendation to avoid hydrolysis or anhydride formation
Storage conditions Boronic acid stability Procurement specifications

Borylation Compatibility: Scalable Synthesis Routes

The synthesis of (2-propoxypyridin-4-yl)boronic acid typically proceeds via Miyaura borylation of a halogenated pyridine derivative using bis(pinacolato)diboron under palladium catalysis and potassium acetate base . This well-established methodology is compatible with continuous flow reactor technology and standard purification techniques including crystallization and chromatography, supporting industrial-scale production feasibility.

Borylation compatibility
Supporting evidence
Miyaura borylation; compatible with continuous flow
Scalable synthetic route supports reliable supply
Typical Pd/B₂pin₂/KOAc conditions; purification by crystallization or chromatography
Synthetic route Borylation Scale-up potential

(2-Propoxypyridin-4-yl)boronic acid: Research & Industrial Applications


Suzuki-Miyaura Coupling: Heterobiaryl Pharmaceutical Intermediates

(2-Propoxypyridin-4-yl)boronic acid is optimally deployed as a nucleophilic coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to construct 4-aryl or 4-heteroaryl substituted pyridine scaffolds, which are prevalent pharmacophores in kinase inhibitors, antiviral agents, and other therapeutic candidates. The 4-position attachment of the boronic acid group confers resistance to protodeboronation (t₀.₅ > 1 week at pH 12, 70 °C) [1], enabling robust coupling yields without the specialized low-temperature or strictly anhydrous protocols often required for labile 2-pyridyl boronic acids. This stability advantage makes the compound particularly suitable for parallel library synthesis and reaction condition screening where consistent nucleophile integrity is paramount.

C2-Propoxy Pyridine Libraries in Medicinal Chemistry

The C2-propoxy substituent on (2-propoxypyridin-4-yl)boronic acid provides a pre-installed alkoxy functionality that can serve multiple roles in medicinal chemistry campaigns: as a solubilizing group to improve pharmacokinetic properties, as a hydrogen bond acceptor for target engagement, or as a synthetic handle for subsequent deprotection and derivatization. While direct quantitative structure-activity relationship data for this specific compound are not available in the open literature, the electronic modulation of the boronic acid pKa by the propoxy group [2] offers a tunable parameter for optimizing coupling efficiency with electron-deficient or sterically hindered electrophiles, distinguishing it from unsubstituted 4-pyridyl boronic acid.

Industrial Production of Agrochemical Pyridine Intermediates

The synthetic route to (2-propoxypyridin-4-yl)boronic acid via Miyaura borylation of halogenated pyridine precursors is compatible with continuous flow reactor technology , enabling kilogram-scale production for agrochemical intermediate supply chains. The compound's commercial availability at 98% purity with full analytical documentation (NMR, HPLC, GC) meets the quality control standards required for Good Laboratory Practice (GLP) and supports the traceability demands of regulatory submissions in both pharmaceutical and agrochemical sectors. The -20°C storage requirement [3] should be factored into supply chain logistics and inventory management planning.

Application
Selection Property
Validation Focus
Heterobiaryl pharmaceutical intermediate synthesis
4-Pyridyl protodeboronation stability (reported class)
Protodeboronation half-life context; coupling yield reproducibility
C2-alkoxy substituted pyridine library synthesis
C2-propoxy electronic modulation of boronic acid reactivity
pKa and transmetalation efficiency under reaction conditions
Agrochemical intermediate supply
Scalable Miyaura borylation route; 98% purity with QC documentation
Batch-to-batch consistency; cold-chain storage logistics
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